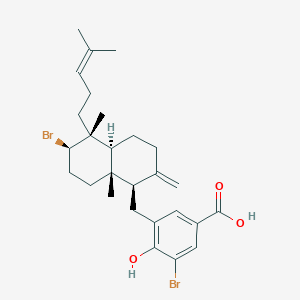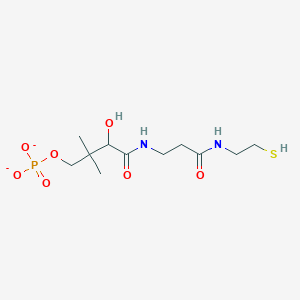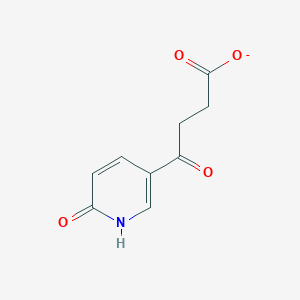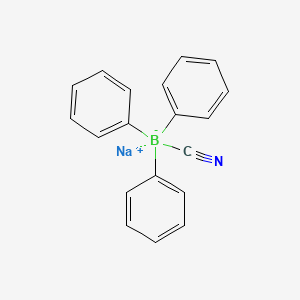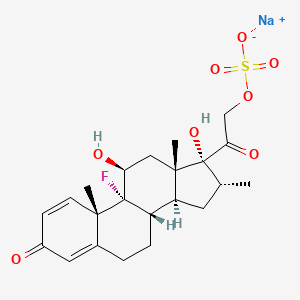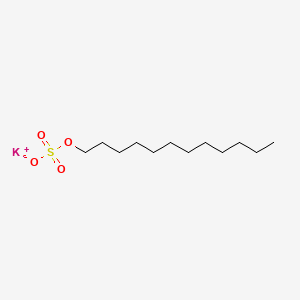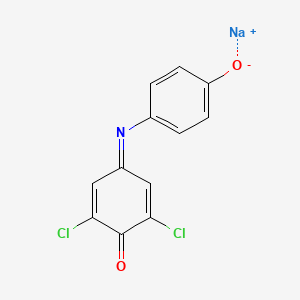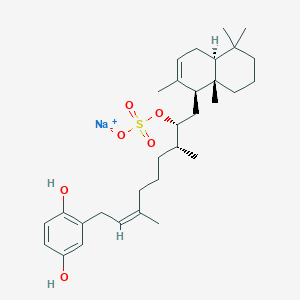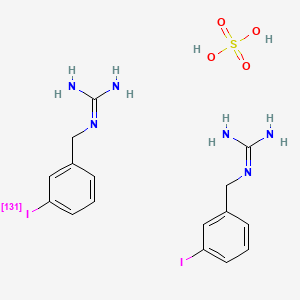![molecular formula C46H83NO9 B1261281 N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxy-7-phenyloctyl]hexacosanamide](/img/structure/B1261281.png)
N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxy-7-phenyloctyl]hexacosanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2S,3S,4R)-1-(alpha-D-galactosyloxy)-3,4-dihydroxy-8-phenyloctan-2-yl]hexacosanamide is an alpha-galactosylceramide in which the nitrogen carries a hexacosanamido group and C-4 carries in addition to a hydroxy function a 4-phenylbutyl group. Essentially a phytosphingosine analogue with a truncated lipid chain terminating in a benzene ring, it has been used in investigations on the binding affinity of glycolipids to CD1d molecules. It derives from an alpha-D-galactose.
Applications De Recherche Scientifique
Carbohydrate Binding and Chelation Studies
- Research has shown that glycosides like N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxy-7-phenyloctyl]hexacosanamide can bind to metal ions. For instance, a study by Rajak et al. (1999) focused on carbohydrate binding to VO(3+), demonstrating how sugar vanadate esters, which are similar in structure to the compound , can form esters with dark-colored solids and exhibit five-membered (O,O)-chelation (Rajak et al., 1999).
Synthesis and Transport Studies
- In a study on the synthesis of 4-deoxy-4-fluoro-D-glucose, Lopes and Taylor (1979) demonstrated the transformation of methyl 4-O-mesy-alpha-D-galactopyranoside, a compound structurally related to the compound , which is essential for understanding its potential applications in chemical synthesis and biological transport (Lopes & Taylor, 1979).
Antitumor Activity
- The study of agelasphin-9b analogues by Morita et al. (1995) examined compounds similar in structure to N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxy-7-phenyloctyl]hexacosanamide, focusing on their antitumor activities. This study is significant in understanding the potential applications of such compounds in medical research, especially in oncology (Morita et al., 1995).
Glycosylation and Enzyme Interaction Studies
- Another relevant study by Hollingsworth, Hrabak, and Dazzo (1986) explored the synthesis of 3,6-dideoxy-3-(methylamino)hexoses, providing insights into the glycosylation processes and enzyme interactions of similar compounds. Such research is crucial for understanding how these compounds can be synthesized and utilized in various biochemical applications (Hollingsworth et al., 1986).
Novel Glycoside Synthesis
- Dechaux et al. (2000) conducted research on the synthesis of novel sialyl Lewis X analogues, which are structurally related to the compound . This study highlights the importance of understanding new methods of synthesizing glycosides and their potential applications in various scientific fields (Dechaux et al., 2000).
Propriétés
Nom du produit |
N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxy-7-phenyloctyl]hexacosanamide |
|---|---|
Formule moléculaire |
C46H83NO9 |
Poids moléculaire |
794.2 g/mol |
Nom IUPAC |
N-[(2S,3S,4R)-3,4-dihydroxy-8-phenyl-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctan-2-yl]hexacosanamide |
InChI |
InChI=1S/C46H83NO9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-34-41(50)47-38(36-55-46-45(54)44(53)43(52)40(35-48)56-46)42(51)39(49)33-29-28-32-37-30-25-24-26-31-37/h24-26,30-31,38-40,42-46,48-49,51-54H,2-23,27-29,32-36H2,1H3,(H,47,50)/t38-,39+,40+,42-,43-,44-,45+,46-/m0/s1 |
Clé InChI |
OYADOHGGVOCFTF-MHEZRALLSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCCCC2=CC=CC=C2)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCC2=CC=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



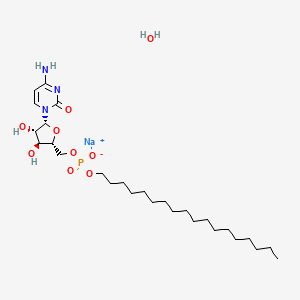
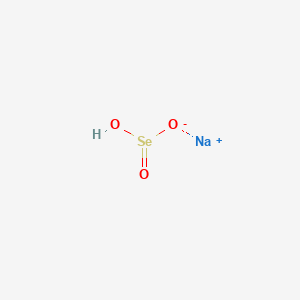
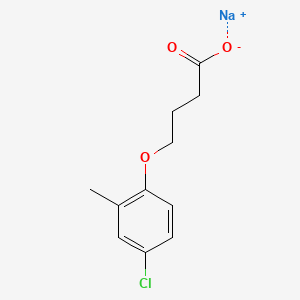
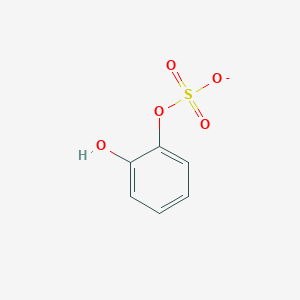
![[(1S,2S,3S,5R,7S,8R,11R,12R,13R,14S,15R,16R,17S,19R)-13-acetyloxy-7-chloro-2,12-dihydroxy-1,11,15-trimethyl-6-methylidene-10-oxo-4,9,18-trioxapentacyclo[12.5.0.03,5.08,12.017,19]nonadecan-16-yl] acetate](/img/structure/B1261206.png)
